2-benzyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline
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Overview
Description
2-Benzyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline is an organic compound that belongs to the class of aniline derivatives This compound features a benzyl group attached to the nitrogen atom of an aniline moiety, with a cyclohexyl ring substituted with a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Benzylation of Aniline: : The synthesis begins with the benzylation of aniline. Aniline is reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures (around 80-100°C).
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Cyclohexylation: : The next step involves the introduction of the cyclohexyl group. This can be achieved by reacting the benzylated aniline with cyclohexyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually performed in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Allylation: : Finally, the prop-2-en-1-yl group is introduced through an allylation reaction. The cyclohexylated benzyl aniline is reacted with allyl bromide in the presence of a palladium catalyst and a base such as triethylamine. The reaction is typically carried out under mild conditions (room temperature to 50°C) in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 2-benzyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : This compound can undergo oxidation reactions, particularly at the benzyl and allyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the nitro group if present or the double bond in the allyl group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.
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Substitution: : The aniline moiety can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common, using reagents like bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), respectively.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, H₂ with Pd/C catalyst.
Substitution: Br₂ in CCl₄ for bromination, HNO₃ in H₂SO₄ for nitration.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde, or benzoic acid derivatives.
Reduction: Amines or alkanes depending on the target group.
Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-benzyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline serves as a versatile intermediate for the preparation of more complex molecules
Biology
This compound can be used in the development of bioactive molecules. Its structural features allow for interactions with biological targets, making it a candidate for drug discovery and development. It can be modified to enhance its pharmacokinetic and pharmacodynamic properties.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit therapeutic properties such as anti-inflammatory, analgesic, or antimicrobial activities. Research is ongoing to explore its potential as a lead compound for new drug candidates.
Industry
In the materials science industry, this compound can be used as a building block for the synthesis of polymers and advanced materials. Its unique structure can impart desirable properties such as thermal stability, mechanical strength, and chemical resistance.
Mechanism of Action
The mechanism of action of 2-benzyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, modulating their activity. The benzyl and allyl groups can enhance its binding affinity and specificity for certain molecular targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-N-cyclohexylaniline: Lacks the prop-2-en-1-yl group, which may affect its reactivity and biological activity.
N-Benzyl-N-cyclohexylamine: Similar structure but without the aniline moiety, leading to different chemical properties and applications.
2-Benzyl-N-(prop-2-en-1-yl)aniline: Lacks the cyclohexyl group, which may influence its stability and interactions.
Uniqueness
2-Benzyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline is unique due to the combination of its benzyl, cyclohexyl, and allyl groups. This combination provides a distinct set of chemical and physical properties, making it a valuable compound for various applications in research and industry. Its structural complexity allows for diverse chemical modifications, enhancing its utility in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C22H27N |
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Molecular Weight |
305.5 g/mol |
IUPAC Name |
2-benzyl-N-(1-prop-2-enylcyclohexyl)aniline |
InChI |
InChI=1S/C22H27N/c1-2-15-22(16-9-4-10-17-22)23-21-14-8-7-13-20(21)18-19-11-5-3-6-12-19/h2-3,5-8,11-14,23H,1,4,9-10,15-18H2 |
InChI Key |
FCGGLWOZEGRQQR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCCC1)NC2=CC=CC=C2CC3=CC=CC=C3 |
Origin of Product |
United States |
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